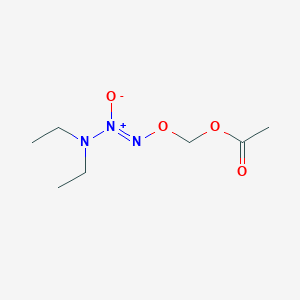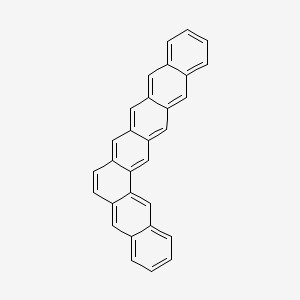
Benzo(p)hexaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(p)hexaphene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18 and a molecular weight of 378.4639 g/mol . It is a complex organic compound consisting of multiple fused benzene rings, making it a significant subject of study in organic chemistry and environmental science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(p)hexaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures. The process is optimized to ensure maximum yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(p)hexaphene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: The reduction process typically involves the addition of hydrogen atoms, leading to the formation of partially hydrogenated derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium (Pd) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxygenated, hydrogenated, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Benzo(p)hexaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on this compound helps in understanding its interactions with biological molecules, such as DNA and proteins.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in drug metabolism.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of Benzo(p)hexaphene involves its interaction with molecular targets, such as enzymes and receptors. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthacene
- Naphthalene
- Anthracene
- 1,2:3,4-Dibenzanthracene
- Dibenzo[g,p]chrysene
Uniqueness
Benzo(p)hexaphene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high molecular weight and complex polycyclic structure make it a valuable compound for studying the behavior of large aromatic systems.
Propriétés
Numéro CAS |
222-81-1 |
|---|---|
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
heptacyclo[16.12.0.03,16.04,13.06,11.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-2-7-21-13-26-16-28-18-30-24(14-27(28)15-25(26)12-20(21)6-1)10-9-23-11-19-5-3-4-8-22(19)17-29(23)30/h1-18H |
Clé InChI |
YACDAOUEFLHFNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC7=CC=CC=C7C=C6C=C5C=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




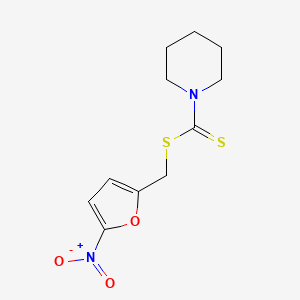
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
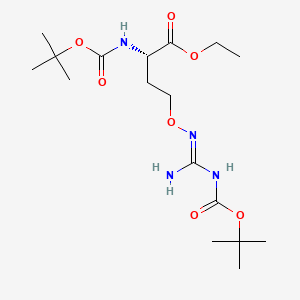


![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
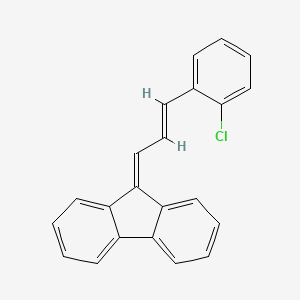
![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
